molecular formula C17H13Cl2NO2S2 B14806304 (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14806304
M. Wt: 398.3 g/mol
InChI Key: QQHFCKJYZVHMTH-NVNXTCNLSA-N
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Description

5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dichlorophenyl group and a furanyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethylidene-3-isopropyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanyl ketones or carboxylic acids.

    Reduction: Reduction of the thioxo group can yield the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanyl ketones or carboxylic acids.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the dichlorophenyl and furanyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[5-(2,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone
  • 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(3-methoxypropyl)-2-thioxo-4-thiazolidinone
  • 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl and furanyl groups with the thiazolidinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H13Cl2NO2S2

Molecular Weight

398.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13Cl2NO2S2/c1-9(2)20-16(21)15(24-17(20)23)8-11-4-6-14(22-11)10-3-5-12(18)13(19)7-10/h3-9H,1-2H3/b15-8-

InChI Key

QQHFCKJYZVHMTH-NVNXTCNLSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S

Origin of Product

United States

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